molecular formula C14H12O3 B1598842 Methyl 2'-hydroxy-[1,1'-biphenyl]-3-carboxylate CAS No. 92254-28-9

Methyl 2'-hydroxy-[1,1'-biphenyl]-3-carboxylate

Cat. No. B1598842
CAS RN: 92254-28-9
M. Wt: 228.24 g/mol
InChI Key: BRGRVHYFRYIRLD-UHFFFAOYSA-N
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Patent
US05622937

Procedure details

Part C: In a dry 50 ml flask, methyl 3-(2-methoxyphenyl)benzoate (1.2 g, 4.95 mmol) was dissolved in dichloromethane (10 ml) under nitrogen, and chilled in a dry-ice/2-propanol bath. Boron tribromide dimethyl sulfide complex (20 ml of a 1M solution in methylene chloride) was added slowly drop-wise and the mixture was allowed to come to room temperature, then the mixture was heated at reflux for 30 hours, then mixed with ice-water (100 ml). The organic material was separated, washed with saturated sodium bicarbonate solution (50 ml), water (50 ml), saturated sodium chloride (60 ml) then dried (MgSO4) and concentrated under reduced pressure. The residue was re-esterified by treatment with methanol and catalytic sulfuric acid, and the product subsequently purified by flash chromatography (SiO2, 3:1 hexane/ethyl acetate) which gave 0.95 g (84%) of methyl 3-(2-hydroxyphenyl)benzoate as a clear oil.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]1[CH:10]=[C:11]([CH:16]=[CH:17][CH:18]=1)[C:12]([O:14][CH3:15])=[O:13]>ClCCl>[OH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]1[CH:10]=[C:11]([CH:16]=[CH:17][CH:18]=1)[C:12]([O:14][CH3:15])=[O:13]

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
COC1=C(C=CC=C1)C=1C=C(C(=O)OC)C=CC1
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
ice water
Quantity
100 mL
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
chilled in a dry-ice/2-propanol bath
CUSTOM
Type
CUSTOM
Details
to come to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 30 hours
Duration
30 h
CUSTOM
Type
CUSTOM
Details
The organic material was separated
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate solution (50 ml), water (50 ml), saturated sodium chloride (60 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the product subsequently purified by flash chromatography (SiO2, 3:1 hexane/ethyl acetate) which

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=CC=C1)C=1C=C(C(=O)OC)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.95 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.